Methyl 6-aminobenzo[b]thiophene-2-carboxylate
Description
Molecular Structure and Classification
Methyl 6-aminobenzo[b]thiophene-2-carboxylate exhibits a distinctive bicyclic aromatic structure that places it firmly within the heterocyclic compound classification. The compound features a benzothiophene core structure, which consists of a benzene ring fused to a thiophene ring, creating a rigid, planar aromatic system that contributes to its chemical stability and reactivity patterns. The molecular architecture incorporates three key functional components: a primary amino group positioned at the 6-position of the benzothiophene framework, a carboxylate ester group located at the 2-position, and a methyl ester moiety that terminates the carboxylate functionality.
The compound's classification within heterocyclic chemistry places it among sulfur-containing aromatic compounds, specifically within the benzothiophene subfamily. This structural designation carries significant implications for its chemical behavior, as benzothiophene derivatives are known for their aromatic stability combined with selective reactivity at specific positions around the ring system. The presence of both electron-donating amino group and electron-withdrawing carboxylate ester creates an interesting electronic distribution that influences both its physical properties and chemical reactivity profiles.
| Structural Parameter | Value | Significance |
|---|---|---|
| Ring System | Benzothiophene | Bicyclic aromatic heterocycle |
| Amino Position | 6-position | Primary amine functionality |
| Carboxylate Position | 2-position | Ester functional group |
| Planarity | Rigid planar | Enhanced aromatic stability |
Historical Development and Discovery Context
The development of this compound emerged from the broader historical trajectory of benzothiophene chemistry research, which has its roots in early heterocyclic compound discoveries of the 19th century. Benzothiophene itself was among the heterocyclic compounds identified during the systematic exploration of coal tar derivatives, following the pioneering work of researchers who recognized the significance of sulfur-containing aromatic systems. The specific development of amino-substituted benzothiophene derivatives represented a natural evolution in the field, driven by the recognition that introducing amino functionality could significantly enhance both the synthetic utility and biological activity potential of these heterocyclic scaffolds.
The systematic synthesis and characterization of substituted benzothiophene carboxylates gained momentum during the latter half of the 20th century, as synthetic methodologies for heterocyclic chemistry became more sophisticated and reliable. Microwave-assisted synthesis techniques, which have proven particularly effective for the preparation of 3-aminobenzo[b]thiophene derivatives, demonstrate the continued evolution of synthetic approaches to these important heterocyclic compounds. The specific positioning of functional groups in this compound reflects careful consideration of electronic effects and synthetic accessibility, marking it as a product of mature heterocyclic chemistry research.
The historical context of this compound's development is intrinsically linked to the growing recognition of benzothiophene derivatives as privileged scaffolds in medicinal chemistry research. This recognition has driven continued interest in developing efficient synthetic routes to various substituted benzothiophenes, including amino-substituted variants that offer enhanced opportunities for further chemical modification and biological activity optimization.
Chemical Registry Information (CAS 57907-49-0)
The Chemical Abstracts Service registry number 57907-49-0 serves as the definitive identifier for this compound, providing a unique numerical designation that ensures precise chemical identification across global research and commercial databases. This registry number facilitates accurate communication and documentation of the compound across diverse scientific and industrial contexts, from academic research publications to commercial chemical supply catalogs.
The molecular data associated with this Chemical Abstracts Service number establishes the compound's fundamental chemical identity through multiple complementary identification systems. The International Chemical Identifier key XIUHYFQAAXIVBY-UHFFFAOYSA-N provides a standardized hash-based identifier that enables computational chemical database searches and structural comparisons. Additionally, the Simplified Molecular Input Line Entry System representation offers a linear notation that captures the complete structural information in a computer-readable format suitable for chemical informatics applications.
| Registry Parameter | Value | Database System |
|---|---|---|
| Chemical Abstracts Service Number | 57907-49-0 | Chemical Abstracts Service |
| International Chemical Identifier Key | XIUHYFQAAXIVBY-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
| Molecular Data Locator Number | MFCD11840222 | Chemical Database Systems |
| European Community Number | Not Assigned | European Chemical Registry |
The compound's registry information also includes its classification within various chemical inventory systems, reflecting its status as a commercially available research chemical with established supply chains through multiple chemical suppliers. This commercial availability underscores its recognized value within the research community and suggests sustained demand for the compound across various scientific applications.
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, specifically those governing the naming of fused ring systems containing heteroatoms. The nomenclature construction begins with the identification of the parent benzothiophene system, designated as benzo[b]thiophene to distinguish it from the alternative benzo[c]thiophene isomer. This nomenclatural precision reflects the fundamental importance of positional isomerism in heterocyclic chemistry, where seemingly minor structural differences can result in dramatically different chemical and biological properties.
The systematic name incorporates the positional descriptors that precisely locate each functional group within the molecular framework. The 6-amino designation indicates the placement of the primary amino group at the 6-position of the benzothiophene ring system, while the 2-carboxylate specification identifies the location of the carboxylate ester functionality. The methyl prefix indicates the specific ester form, distinguishing this compound from other potential alkyl ester variants of the same core structure.
Alternative nomenclature systems provide additional naming approaches that may be encountered in different chemical contexts. The compound may also be referred to using descriptor-based naming that emphasizes its functional group composition, such as "methyl 6-amino-1-benzothiophene-2-carboxylate," which provides equivalent structural information through slightly different positional numbering approaches. These naming variations reflect the evolution of chemical nomenclature systems and the need to accommodate different numbering conventions that have developed within specific areas of heterocyclic chemistry.
The nomenclatural complexity of this compound illustrates the sophisticated naming systems required to precisely describe complex heterocyclic structures. The systematic approach ensures that the complete structural information can be conveyed through the chemical name alone, enabling accurate chemical communication even in the absence of structural diagrams or other visual representations.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research, representing both a valuable synthetic intermediate and an important exemplar of functionalized benzothiophene architecture. The compound's significance stems from its embodiment of multiple structural features that are highly prized in modern organic synthesis: a stable aromatic heterocyclic core, strategically positioned functional groups that enable diverse chemical transformations, and a molecular architecture that provides access to more complex heterocyclic systems through established synthetic methodologies.
The research significance of this compound is particularly evident in its potential applications as a building block for the construction of more elaborate heterocyclic scaffolds. The presence of both amino and carboxylate ester functionalities provides multiple sites for chemical modification, enabling the preparation of diverse derivatives through established organic transformations. This versatility has made amino-substituted benzothiophene derivatives attractive targets for researchers developing new synthetic methodologies and exploring novel chemical reactivity patterns.
Within the broader context of heterocyclic chemistry research, this compound represents an important example of how systematic structural modification can be employed to fine-tune the properties of heterocyclic compounds. The specific positioning of the amino group at the 6-position and the carboxylate at the 2-position reflects careful consideration of electronic effects and synthetic accessibility, demonstrating the sophisticated design principles that guide modern heterocyclic chemistry research.
Properties
IUPAC Name |
methyl 6-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHYFQAAXIVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination/Chlorination at Position 6
The halogenation-amination sequence remains the most widely employed strategy for synthesizing methyl 6-aminobenzo[b]thiophene-2-carboxylate. Key steps involve:
- Regioselective halogenation of methyl benzo[b]thiophene-2-carboxylate using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane at 0-5°C, achieving 78-92% yields for 6-bromo derivatives.
- Catalytic amination via Buchwald-Hartwig coupling using palladium(II) acetate (5 mol%), Xantphos ligand (6 mol%), and cesium carbonate base in toluene at 110°C for 24 hours.
Table 1: Comparative Analysis of Halogenation-Amination Methods
| Halogenating Agent | Temperature (°C) | Amination Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | 0-5 | Pd(OAc)₂/Xantphos | 85 | |
| NCS | 25 | CuI/1,10-phenanthroline | 68 | |
| Br₂ (neat) | 40 | Pd₂(dba)₃/BINAP | 72 |
The palladium-catalyzed system demonstrates superior functional group tolerance, enabling direct conversion of 6-bromo intermediates to amino derivatives without protecting the ester moiety. Microwave-assisted amination at 150°C for 2 hours increases reaction efficiency to 91% yield in some cases.
Reduction of Nitro/Cyano Precursors
Catalytic Hydrogenation of 6-Nitro Derivatives
Methyl 6-nitrobenzo[b]thiophene-2-carboxylate serves as a key precursor, synthesized via nitration using fuming HNO₃/H₂SO₄ at -10°C. Subsequent hydrogenation employs:
- 10% Pd/C in ethanol under 50 psi H₂ pressure (4 hours, 94% yield)
- Raney Nickel in ammonium formate/MeOH (reflux, 6 hours, 88% yield)
Table 2: Nitro Group Reduction Efficiency
| Catalyst | Pressure (psi) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd/C (10%) | 50 | 4 | 94 | >99% |
| Ra-Ni | Ambient | 6 | 88 | 97% |
| PtO₂ | 30 | 3 | 91 | 98% |
Notably, over-reduction of the ester group remains a concern above 60 psi H₂ pressure, necessitating careful pressure control.
Cyano Group Reduction
Alternative routes utilize methyl 6-cyanobenzo[b]thiophene-2-carboxylate intermediates, reduced via:
- LiAlH₄ in THF (0°C to reflux, 82% yield)
- BH₃·THF complex with CoCl₂ catalyst (room temperature, 5 hours, 79% yield)
The cyano route avoids nitration's inherent explosion risks but requires strict anhydrous conditions.
Cyclization of Pre-functionalized Precursors
Gould-Jacobs Cyclization Approach
This method constructs the benzo[b]thiophene core with pre-installed amino groups:
- Condense 2-fluoro-4-aminobenzaldehyde with methyl thioglycolate using K₂CO₃ in DMF at 60°C
- Cyclize intermediate via microwave irradiation (150°C, 15 minutes)
- Isolate product through acid-base workup (78% overall yield)
Key Advantages:
- Direct amino group incorporation avoids post-cyclization modifications
- Microwave activation reduces reaction time from 24 hours to 15 minutes
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern manufacturing protocols emphasize flow chemistry for enhanced safety and yield:
- Halogenation module : NBS in DCM at 5°C (residence time 2 minutes)
- Amination module : Pd-coated microchannels (110°C, 10 bar H₂, 90% conversion)
Table 3: Batch vs Flow Production Metrics
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 184.7 | 14.9× |
| Catalyst Loading | 5 mol% | 0.5 mol% | 90% reduction |
| Reaction Volume | 500 L | 2 L | 250× smaller |
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling for:
- Direct coupling of 6-iodo derivatives with NH₃ gas
- Yields comparable to solution-phase methods (82-85%)
- Eliminates solvent waste and reduces energy input
Analytical Characterization Benchmarks
Critical quality control parameters established through collaborative studies:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich amino group at position 6 participates in nucleophilic aromatic substitution (NAS) under both thermal and catalytic conditions.
Example reaction :
Key findings :
-
Halogenation at the amino group occurs efficiently with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at 80°C, yielding 6-halo derivatives (e.g., 6-Cl, 6-Br) with >85% purity .
-
Alkylation with methyl iodide in the presence of K₂CO₃ produces N-methylated analogs, though steric hindrance reduces yields to ~65% .
Table 1 : NAS reactivity under varying conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| NCS | DMF | 80 | 92 | 6-Chloro derivative |
| CH₃I + K₂CO₃ | THF | 60 | 65 | N-Methyl analog |
| Ac₂O | DCM | 25 | 78 | 6-Acetamido derivative |
Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-couplings, leveraging its halogenated derivatives.
Example : Suzuki-Miyaura coupling of 6-bromo-MABTC:
Data highlights :
-
Microwave-assisted coupling (150°C, 75 min) with aryl boronic acids achieves 80–94% yields using Pd(OAc)₂ and Cs₂CO₃ .
-
Buchwald-Hartwig amination with tert-butyl carbazate forms hydrazone derivatives, critical for MK2 inhibitor synthesis .
Table 2 : Coupling efficiency with aryl partners
| Aryl Boronic Acid | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 4-CF₃-C₆H₄-B(OH)₂ | Pd(OAc)₂/BINAP | 75 | 80 |
| 5-NO₂-C₆H₄-B(OH)₂ | Pd(PPh₃)₄ | 120 | 94 |
| Ph-B(OH)₂ | PdCl₂(dppf) | 90 | 85 |
Cyclization Reactions
The amino and ester groups facilitate intramolecular cyclization to form polycyclic systems.
Notable pathway :
Mechanistic insights :
-
Treatment with POCl₃ converts the ester to a reactive acyl chloride intermediate, enabling lactamization .
-
Microwave irradiation (150°C) reduces cyclization time from 24 h to 2 h while maintaining >90% yield .
Functional Group Interconversions
The methyl ester undergoes hydrolysis, aminolysis, and reduction.
Key transformations :
-
Ester hydrolysis : NaOH/EtOH (3N, 25°C, 12 h) quantitatively yields 6-aminobenzo[b]thiophene-2-carboxylic acid .
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol (60% yield), though over-reduction of the thiophene ring is a limitation.
Table 3 : Functional group modification outcomes
| Reaction | Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| Ester hydrolysis | NaOH/EtOH | RT, 12 h | 99 | Carboxylic acid |
| Aminolysis | NH₃/MeOH | 60°C, 6 h | 75 | 6-Aminoamide derivative |
| Reduction | LiAlH₄/THF | Reflux, 2 h | 60 | 2-(Hydroxymethyl)benzothiophene |
Biological Activity Modulation
Strategic derivatization enhances binding to kinase targets:
-
MK2 inhibition : N-Acylhydrazone derivatives (e.g., 6b ) show IC₅₀ values <100 nM by stabilizing the kinase inactive conformation .
-
Anticancer activity : 6-Nitro analogs inhibit tubulin polymerization (EC₅₀ = 2.1 µM) via colchicine-site binding .
This compound’s reactivity profile underscores its utility as a scaffold in drug discovery. Optimized protocols, particularly microwave-assisted methods, significantly enhance synthetic efficiency, enabling rapid exploration of structure-activity relationships.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Methyl 6-aminobenzo[b]thiophene-2-carboxylate and its derivatives have been investigated for their antitumor properties. A study highlighted the synthesis of compounds containing the benzo[b]thiophene nucleus, which showed potent inhibitory effects on microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is critical for developing new antitumor agents targeting cancer cell proliferation . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the compound significantly enhance its antiproliferative activity, with IC50 values ranging from 2.6 to 18 nM across various cancer cell lines .
1.2 Inhibitors of Kinase Enzymes
The compound is also being explored as a scaffold for developing inhibitors of mitogen-activated protein kinase (MAPK) family members, which are pivotal in inflammatory responses and cancer progression. Research has shown that derivatives of benzo[b]thiophenes can selectively inhibit MK2, a downstream kinase involved in cellular aging and inflammatory processes . The ability to modify the compound's structure through microwave-assisted synthesis has facilitated the rapid development of various kinase inhibitors with promising biological activity .
Biological Activities
2.1 Antioxidant Properties
this compound exhibits significant antioxidant activities. Studies have demonstrated that thiophene derivatives can inhibit free radical-induced lipid oxidation and formation of lipid peroxides, showcasing their potential as therapeutic agents against oxidative stress-related diseases . The antioxidant activity was quantified, revealing inhibition rates ranging from approximately 19% to 30% in various assays .
2.2 Anti-inflammatory Effects
The compound's derivatives have been noted for their anti-inflammatory properties, which are crucial for treating conditions such as rheumatoid arthritis and Crohn's disease. The involvement of MAPK pathways in these diseases makes this compound a valuable candidate for further research into anti-inflammatory therapeutics .
Synthesis and Derivatization
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. Such methods allow for rapid access to structurally diverse derivatives, which can be tailored for specific biological activities .
Table: Summary of Synthesis Methods and Yields
| Method | Yield (%) | Comments |
|---|---|---|
| Microwave-assisted synthesis | 58–96 | Rapid and efficient; avoids metal catalysts |
| Traditional synthesis | Variable | Often requires longer reaction times |
Case Studies
4.1 Development of MK2 Inhibitors
A significant case study involved the development of PF-3644022, a benzo[b]thiophene derivative targeting MK2. This compound exhibited high selectivity and potency but was associated with hepatotoxicity in preclinical models. Subsequent analogs were developed to improve the safety profile while maintaining efficacy, demonstrating the importance of structural modifications in drug design .
4.2 Antioxidant Evaluation
In another study, a series of thiophene derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain modifications enhanced the compounds' ability to inhibit oxidative damage, suggesting potential applications in preventing age-related diseases .
Mechanism of Action
The mechanism of action of methyl 6-aminobenzo[b]thiophene-2-carboxylate depends on its specific application. For example, in the context of fluorescent sensors, the compound forms a complex with metal ions, leading to changes in fluorescence intensity. This response can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The benzo[b]thiophene-2-carboxylate derivatives differ primarily in substituent type and position, influencing molecular weight, polarity, and bioactivity. Key analogues include:
Key Observations :
- Amino Substitution: Amino groups at positions 5 or 6 introduce hydrogen-bonding capability, which may improve solubility and pharmacological activity .
- Tetrahydro Derivatives : Saturation of the benzo[b]thiophene ring (e.g., tetrahydro derivatives) reduces aromaticity, altering electronic properties and conformational flexibility .
Methyl 6-Chlorobenzo[b]thiophene-2-carboxylate
- Method : Prepared via nucleophilic substitution or condensation reactions using methyl thioglycolate and nitrobenzaldehyde derivatives in DMF with K₂CO₃ .
- Yield : ~49–59% under optimized conditions .
Methyl 5-Aminobenzo[b]thiophene-2-carboxylate
- Method : Synthesized via Gewald’s multicomponent reaction, involving ketones, activated nitriles, and elemental sulfur .
- Purification: Reverse-phase HPLC (methanol-water gradient) achieves >99% purity .
Ethyl 2-Amino-tetrahydrobenzo[b]thiophene Derivatives
Spectroscopic and Analytical Data
- NMR Spectroscopy: Methyl 6-Chloro Derivative: Distinct aromatic proton signals at δ 7.8–8.6 ppm (C₆-Cl) and ester methyl groups at δ 3.9 ppm . 2-Amino-tetrahydro Derivatives: NH₂ protons resonate at δ 5.2–5.5 ppm, with carbonyl carbons (C=O) at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]⁺ at m/z 390.1370 for Compound 6o) with <0.001% deviation .
Biological Activity
Methyl 6-aminobenzo[b]thiophene-2-carboxylate is a compound with significant biological activity, particularly in the realm of cancer research and therapeutic applications. This article explores its synthesis, biological properties, and potential therapeutic uses, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of various starting materials under specific conditions to yield high-purity products. Microwave-assisted synthesis has been highlighted as an efficient method, allowing for rapid and high-yielding reactions. For instance, the coupling of methyl thioglycolate with appropriate benzaldehyde derivatives can produce the desired compound effectively .
Antiproliferative Properties
This compound exhibits notable antiproliferative activity against various cancer cell lines. The structure-activity relationship indicates that the position of substituents on the benzothiophene scaffold significantly influences its efficacy. Research has shown that compounds with a methyl group at the C-6 position demonstrate enhanced activity, often achieving IC50 values in the low nanomolar range .
Table 1: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | 0.31 |
| Methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate | MCF-7 | 0.18 |
| PF-3644022 | HL-60 | 1.9 |
| PF029 | HT-29 | 2.8 |
The mechanism by which this compound exerts its effects involves inhibition of key protein kinases associated with cell proliferation and survival pathways. Notably, it has been shown to selectively inhibit MK2 (MAPK-activated protein kinase 2), a critical kinase in the p38 MAPK signaling pathway. This selectivity is crucial as it minimizes off-target effects while effectively targeting cancer cell growth .
Study on Cancer Cell Lines
In a study evaluating the cytotoxic effects of various benzothiophene derivatives, this compound was found to significantly inhibit the growth of several human cancer cell lines without affecting normal lymphocytes, indicating a selective cytotoxicity profile .
In Vivo Studies
In vivo experiments demonstrated that compounds related to this compound could inhibit tumor growth in animal models. For instance, derivatives showed substantial efficacy in reducing tumor size in syngeneic hepatocellular carcinoma models in Balb/c mice, reinforcing their potential for therapeutic use in oncology .
Q & A
Q. What are the standard synthetic routes for Methyl 6-aminobenzo[b]thiophene-2-carboxylate?
The synthesis typically involves functionalizing the benzo[b]thiophene core. A common approach includes:
- Step 1 : Lithiation of methylthiobenzene using n-BuLi and TMEDA to generate a dilithiated intermediate .
- Step 2 : Formylation with DMF to introduce the aldehyde group, followed by cyclization to form the benzo[b]thiophene backbone .
- Step 3 : Amination at the 6-position via nucleophilic substitution or catalytic hydrogenation, followed by esterification with methyl chloroformate to yield the carboxylate .
Key Characterization : Confirm structure using NMR (e.g., aromatic protons at δ 7.2–7.8 ppm), IR (C=O stretch at ~1700 cm), and mass spectrometry .
Q. How is the purity of this compound validated?
- Chromatography : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is used for purification and purity assessment .
- Thermal Analysis : Melting point determination (e.g., 213–216°C for structurally similar compounds) .
- Spectroscopy : NMR confirms carbonyl carbons (~165–170 ppm) and aromatic carbons (~110–140 ppm) .
Q. What are the primary challenges in synthesizing this compound?
- Regioselectivity : Ensuring amination occurs exclusively at the 6-position requires controlled reaction conditions (e.g., temperature, catalyst choice) .
- Side Reactions : Competing ester hydrolysis or over-lithiation during formylation must be mitigated by inert atmospheres (N) and precise stoichiometry .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective amination, improving yields from ~47% to >70% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates in cyclization steps .
- Workflow Design : One-pot reactions reduce intermediate isolation losses. For example, combining lithiation and formylation in a single reactor improves efficiency .
Q. How do structural modifications (e.g., halogenation) impact biological activity?
- Fluorination : Introducing fluorine at the 6,7-positions (as in 6,7-difluoro analogs) enhances metabolic stability and kinase inhibition by altering electron density at the thiophene ring .
- Bromination : Methyl 6-bromobenzo[b]thiophene-2-carboxylate shows increased electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification .
Data Contradictions : While halogenation generally improves bioavailability, excessive steric bulk (e.g., tert-butyl groups) can reduce target binding affinity .
Q. What mechanistic insights explain its electrochemical behavior?
Cyclic voltammetry of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reveals:
Q. How does this compound interact with biomolecular targets (e.g., kinases)?
- Binding Studies : Molecular docking shows the carboxylate group chelates Mg in ATP-binding pockets of kinases (e.g., EGFR), while the thiophene ring engages in π-π stacking with hydrophobic residues .
- Enzyme Inhibition : IC values <1 μM against hypoxia-inducible factor (HIF) pathways suggest potential in cancer therapeutics .
Methodological Recommendations
Q. Addressing conflicting spectral data in structural elucidation
Q. Strategies for scaling up synthesis without compromising purity
Q. Evaluating stability under physiological conditions
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS; ester hydrolysis to the carboxylic acid is a common pathway .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) identifies photodegradation products, necessitating dark storage for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
